molecular formula C10H10F3NO2 B14040735 1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-2-one

1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14040735
M. Wt: 233.19 g/mol
InChI Key: MPRYXPLISNBBKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H10F3NO2 and a molecular weight of 233.19 g/mol This compound is characterized by the presence of an amino group, a trifluoromethoxy group, and a propanone moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-2-one typically involves organic synthesis methods. One possible synthetic route includes the chlorination of trifluoromethylbenzyl alcohol to produce 2-chloro-1-(trifluoromethyl)benzyl alcohol, which is then reacted with an appropriate amine to yield the desired product . The reaction conditions often involve the use of polar organic solvents such as alcohols and esters, and the reactions are typically carried out under controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group and trifluoromethoxy group can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-2-one is unique due to the presence of both an amino group and a trifluoromethoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

1-[5-amino-2-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H10F3NO2/c1-6(15)4-7-5-8(14)2-3-9(7)16-10(11,12)13/h2-3,5H,4,14H2,1H3

InChI Key

MPRYXPLISNBBKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)N)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.